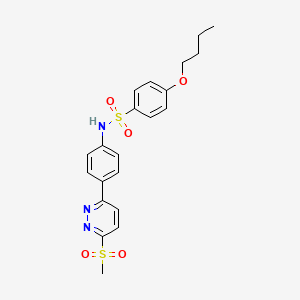

![molecular formula C23H24N4O3S B2949508 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide CAS No. 1189856-69-6](/img/structure/B2949508.png)

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It has been studied for its potential use in the treatment of cancer . The compound is designed to inhibit both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are known to play crucial roles in cancer progression .

Synthesis Analysis

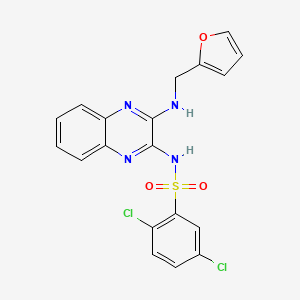

The compound was synthesized as part of a novel design approach for cancer drug development . This approach involved incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors .Molecular Structure Analysis

The molecular structure of the compound is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . This scaffold was modified with various substituents to achieve the desired biological activity .Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions . The exact details of these reactions are not provided in the available sources.Wissenschaftliche Forschungsanwendungen

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

This compound is known to inhibit phosphatidylinositol 3-kinase (PI3K), a family of lipid kinases that play a crucial role in cell proliferation, survival, differentiation, and migration . PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors .

Histone Deacetylase (HDAC) Inhibition

The compound also acts as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks . Dysregulation of HDAC contributes to cancer cell initiation and growth, by altering the cell phenotype and gene expression and by disturbing homeostasis .

Dual Inhibition for Cancer Treatment

The compound’s ability to inhibit both PI3K and HDAC makes it a potential dual-acting inhibitor for cancer treatment . The dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .

Overcoming Limitations of PI3K Inhibitors

The efficacy of PI3K inhibitors is limited by concurrent activation of other survival- and growth-related pathways . The dual-acting nature of this compound could potentially overcome these limitations .

Epigenetic Changes in Cancer Cells

In addition to genetic mutations, epigenetic changes, such as dysregulation of HDAC, contribute to cancer cell initiation and growth . This compound, as an HDAC inhibitor, could potentially address these epigenetic changes .

Wirkmechanismus

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . By inhibiting HDAC, it prevents the deacetylation of histones, leading to a more relaxed chromatin structure and promoting gene transcription .

Biochemical Pathways

The inhibition of PI3K disrupts the PI3K/AKT signaling pathway, which plays a crucial role in cell cycle progression, survival, and cellular growth . The inhibition of HDAC leads to an increase in the acetylation of histones, which can affect various cellular processes, including transcription, cell cycle progression, and DNA repair .

Pharmacokinetics

Metabolism typically occurs in the liver, and excretion is usually through the feces .

Result of Action

The dual inhibition of PI3K and HDAC by this compound results in the disruption of cell proliferation and survival pathways, as well as changes in gene transcription . This can lead to cell cycle arrest, apoptosis, and reduced tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain growth factors can activate alternative survival and growth pathways, potentially reducing the efficacy of PI3K inhibitors . Furthermore, the compound’s stability could be affected by factors such as pH and temperature .

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-13(2)19-22(29)27-20(26-19)17-7-5-6-8-18(17)25-23(27)31-14(3)21(28)24-15-9-11-16(30-4)12-10-15/h5-14,19H,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMYYOXNCMFXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

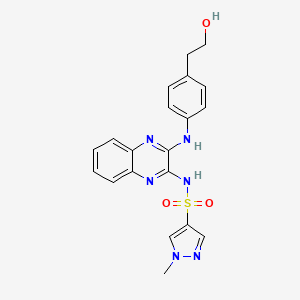

![N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2949425.png)

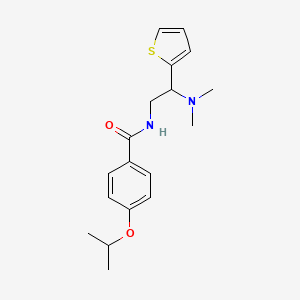

![4-[(4-Bromophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2949434.png)

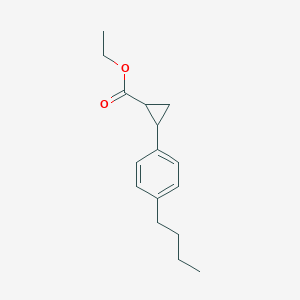

![2-(4-fluorophenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2949436.png)

![6-chloro-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2949438.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide](/img/structure/B2949444.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)imidazolidin-2-one](/img/structure/B2949447.png)